1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine
Overview
Description
1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine is an organic compound known for its unique chemical structure, which includes two trifluoromethyl groups attached to a phenyl ring
Mechanism of Action
Mode of Action
It has been suggested that it may function as a hydrogen bonding phase-transfer catalyst, capable of activating substrates and subsequently stabilizing partially developing negative charges (eg, oxyanions) in the transition states . This could potentially lead to changes in the activity of target enzymes or receptors, altering their function .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, it has been used in the production of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol ((S)-3,5-BTPE), a chiral intermediate for complicated pharmaceutical drugs and biologically active molecules . The production process involves a hydrogenation reaction of 3,5-bis(trifluoromethyl)acetophenone (3,5-BTAP), in which enantioselectivity and sufficient active hydrogen are key factors .
Pharmacokinetics
The production of (s)-3,5-btpe using a whole-cell catalyst in a natural deep-eutectic solvent (nades) containing reaction system under microaerobic condition has been reported . In this system, the ratio of substrate to catalyst (S/C) was increased, leading to high production of (S)-3,5-BTPE .
Result of Action
The result of the compound’s action can vary depending on the context. In the production of (S)-3,5-BTPE, the compound acts as a substrate for the bioreduction process, leading to the production of the desired chiral intermediate . The yield of this process can be influenced by various factors, including the presence of a deep-eutectic solvent and the oxygen conditions .
Action Environment
The action of 1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine can be influenced by environmental factors. For instance, the production of (S)-3,5-BTPE was found to be more efficient under microaerobic conditions compared to oxygen-sufficient conditions . Additionally, the introduction of choline chloride:trehalose (ChCl:T, 1:1 molar ratio) into the reaction system, which increases cell membrane permeability and reduces BTAP cytotoxicity to the biocatalyst, further increased the yields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs.
Industry: The compound is utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Bis(trifluoromethyl)phenyl)ethanol: This compound is structurally similar but contains a hydroxyl group instead of an amine group.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Another related compound with an isocyanate functional group.
Uniqueness
1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine is unique due to its specific combination of trifluoromethyl groups and an amine functional group. This combination imparts distinct chemical and physical properties, such as high stability and reactivity, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F6N/c1-6(18-2)7-3-8(10(12,13)14)5-9(4-7)11(15,16)17/h3-6,18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIAARPZLAPMHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621553 | |
Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
290297-43-7 | |
Record name | [1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]methylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=290297-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Bis(trifluoromethyl)-alpha,N-dimethylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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